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Compound of Interest

Compound Name:
2-Chloro-5,6-

dimethylnicotinonitrile

Cat. No.: B029068 Get Quote

Foreword: A Versatile Heterocyclic Building Block
In the landscape of modern organic synthesis, particularly within medicinal and materials

chemistry, the strategic use of highly functionalized heterocyclic scaffolds is paramount. 2-
Chloro-5,6-dimethylnicotinonitrile emerges as a significant building block, offering a unique

combination of reactive sites that can be selectively addressed to construct complex molecular

architectures. Its structure, featuring a pyridine ring substituted with an electron-withdrawing

nitrile group and a reactive chlorine atom at the 2-position, makes it an excellent substrate for a

variety of transformations. The presence of the methyl groups at the 5- and 6-positions also

provides steric and electronic influence, allowing for nuanced control in synthetic design.

This guide provides an in-depth exploration of the key applications of 2-Chloro-5,6-
dimethylnicotinonitrile, moving beyond simple procedural lists to explain the underlying

principles and rationale behind the methodologies. The protocols described herein are

designed to be robust and serve as a foundation for researchers in drug development and

materials science to unlock the full synthetic potential of this valuable intermediate.

Physicochemical Profile and Handling
A thorough understanding of the substrate's properties is fundamental to its successful

application.
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Property Value

CAS Number 65176-93-4[1]

Molecular Formula C₈H₇ClN₂[1]

Molecular Weight 166.61 g/mol [1][2]

Appearance Solid[1]

SMILES Cc1cc(C#N)c(Cl)nc1C[1]

InChI Key BYVPJDZJIHOUHA-UHFFFAOYSA-N[1]

Handling and Storage: 2-Chloro-5,6-dimethylnicotinonitrile should be handled in a well-

ventilated fume hood, wearing appropriate personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat. It is classified as Acute Toxicant (Oral, Category 4).[1]

Store the compound in a tightly sealed container in a cool, dry place away from incompatible

materials.

Core Application: Nucleophilic Aromatic
Substitution (SNAr)
The most prominent reaction pathway for 2-chloronicotinonitriles is the Nucleophilic Aromatic

Substitution (SNAr). The pyridine nitrogen and the adjacent cyano group act as powerful

electron-withdrawing groups, which significantly activate the C2-chlorine for displacement by a

wide range of nucleophiles.[3][4]

Mechanistic Rationale
The SNAr reaction is not a concerted SN2-type displacement. Instead, it proceeds via a two-

step addition-elimination mechanism.[5][6]

Addition of Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing

the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic

intermediate known as a Meisenheimer complex.[3][5] The negative charge in this

intermediate is delocalized, with significant stabilization provided by the pyridine nitrogen and

the ortho-cyano group.[3]
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Elimination of Leaving Group: Aromaticity is restored by the expulsion of the chloride leaving

group, yielding the substituted product.[5]

The presence of electron-withdrawing groups ortho and para to the leaving group is critical for

stabilizing the Meisenheimer intermediate and facilitating the reaction.[3][5]

Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol: Synthesis of a 2-Amino-5,6-
dimethylnicotinonitrile Derivative
This protocol details the reaction with a generic primary amine, a common transformation in the

synthesis of pharmaceutical intermediates.

Materials and Reagents:

Reagent CAS No. M.W. ( g/mol ) Amount Moles (mmol)

2-Chloro-5,6-

dimethylnicotinon

itrile

65176-93-4 166.61 1.00 g 6.00

Primary Amine

(R-NH₂)
- - 1.1 eq 6.60

Potassium

Carbonate

(K₂CO₃)

584-08-7 138.21 2.0 eq 12.00

N,N-

Dimethylformami

de (DMF)

68-12-2 73.09 20 mL -

Step-by-Step Methodology:

Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, add 2-Chloro-5,6-dimethylnicotinonitrile (1.00 g, 6.00 mmol) and

potassium carbonate (1.66 g, 12.00 mmol).
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Causality: Potassium carbonate acts as a base to neutralize the HCl formed during the

reaction, driving the equilibrium towards the product.

Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) to the flask,

followed by the primary amine (6.60 mmol).

Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and

facilitates the SNAr reaction by stabilizing the charged intermediate without protonating

the nucleophile. A slight excess of the amine ensures complete consumption of the

starting material.

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress

by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-

18 hours.

Causality: Heating provides the necessary activation energy to overcome the energy

barrier of disrupting the aromaticity in the first step of the mechanism.

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the

reaction mixture into ice-water (100 mL) and stir. The product will often precipitate as a solid.

Causality: This step quenches the reaction and precipitates the organic product, which has

low solubility in water, while the inorganic salts (KCl, excess K₂CO₃) remain dissolved.

Isolation and Purification: Collect the solid product by vacuum filtration, washing thoroughly

with water and then with a small amount of cold diethyl ether to remove non-polar impurities.

If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. The crude product can be further purified by column

chromatography on silica gel or recrystallization.

Core Application: Palladium-Catalyzed Suzuki-
Miyaura Cross-Coupling
For the construction of C-C bonds, the Suzuki-Miyaura coupling is an indispensable tool.[7] It

allows for the coupling of the 2-chloro-pyridine scaffold with various aryl- or vinyl-boronic acids
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or esters, providing access to a vast array of biaryl and styrenyl derivatives. While chloro-

pyridines are known to be more challenging substrates than their bromo or iodo counterparts,

modern catalyst systems have made these transformations highly efficient.[8][9]

Mechanistic Rationale: The Catalytic Cycle
The Suzuki reaction proceeds via a well-established catalytic cycle involving a palladium

catalyst.[8][10]

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-
Chloro-5,6-dimethylnicotinonitrile to form a Pd(II) complex. This is often the rate-

determining step for chloro-substrates.[8]

Transmetalation: In the presence of a base, the organic moiety from the boronic acid is

transferred from boron to the palladium center, displacing the chloride. The base activates

the organoboron species, facilitating this transfer.[7][8][9]

Reductive Elimination: The two organic groups on the palladium complex couple and are

eliminated as the final product. This step regenerates the active Pd(0) catalyst, allowing it to

re-enter the catalytic cycle.[8][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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